Osalmid

Overview

Description

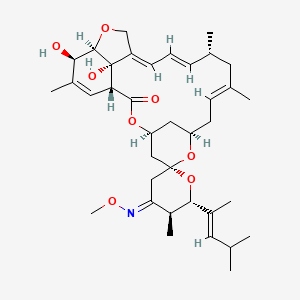

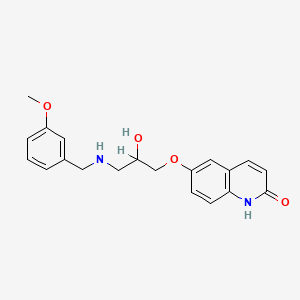

Osalmid, also known as oxaphenamide, is a small molecule compound with the chemical formula C₁₃H₁₁NO₃. It is primarily known for its role as a choleretic drug, which means it stimulates the production and secretion of bile in the liver. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cholestatic liver diseases .

Mechanism of Action

Target of Action

Osalmide is a natural product that has been found to have anticancer activities . It is primarily used for treating digestive system disorders, specifically cholestasis .

Mode of Action

Osalmide’s mode of action involves the inhibition of cell growth and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment as it leads to the elimination of cancer cells. The compound has been found to increase the expression of caspase-3, caspase-8, caspase-9, and Bax, proteins involved in the apoptosis pathway, while decreasing the levels of BCL-2 and BCL-XL, proteins that inhibit apoptosis . This suggests that Osalmide may interact with these proteins to promote apoptosis and inhibit cell proliferation.

Biochemical Pathways

Osalmide appears to affect several biochemical pathways. It has been found to induce G0/G1 phase arrest, which is a part of the cell cycle, by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 . This suggests that Osalmide may interfere with the cell cycle regulation pathway. Furthermore, it has been shown to exert an anti-tumor effect by down-regulating the expressions of p-PI3K and p-AKT , indicating that it may also affect the PI3K/AKT pathway, which is involved in cell survival and growth.

Pharmacokinetics

One study has shown that a compound synthesized from osalmide displayed a rapid metabolism within 30 minutes . This suggests that Osalmide may also be rapidly metabolized in the body, but further studies are needed to confirm this and to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Osalmide’s action include the inhibition of cell proliferation, the induction of apoptosis, and the arrest of the cell cycle at the G0/G1 phase . These effects can lead to the reduction of tumor growth, as demonstrated in studies where the compound has been found to suppress tumor development in xenograft mouse models .

Action Environment

Factors such as pH and temperature can affect the structure and function of proteins, including enzymes that may be involved in the drug’s mechanism of action . Additionally, factors like media osmolarity, ammonium and phosphate availability, and the presence of certain molecules can influence the biosynthesis of compounds

Biochemical Analysis

Biochemical Properties

Osalmide interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to induce cytotoxicity and cell cycle arrest in diffuse large B-cell lymphoma cells . This suggests that Osalmide may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and BCL-2 family proteins .

Cellular Effects

Osalmide has been shown to have a dose- and time-dependent inhibitory effect on cell viability . It promotes intrinsic apoptosis, as evidenced by increased expression of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL . Furthermore, Osalmide induces G0/G1 phase arrest by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 .

Molecular Mechanism

At the molecular level, Osalmide exerts its effects through various mechanisms. It has been found to down-regulate the expressions of p-PI3K and p-AKT, suggesting that it may inhibit the PI3K/AKT signaling pathway . There also exists a trend that the expression of p-JNK and p-P38 is restrained .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Osalmide change over time. The compound displays a rapid metabolism within 30 minutes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of osalmid typically involves the reaction of salicylic acid with aniline under specific conditions. The process includes the following steps:

Esterification: Salicylic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl salicylate.

Aminolysis: Methyl salicylate is then reacted with aniline in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Crushing and Sieving: The raw materials, including this compound, flavoring agents, suspending agents, and filling agents, are crushed and sieved to achieve the desired particle size.

Mixing and Granulation: The sieved materials are mixed and granulated to form a uniform mixture.

Drying and Packaging: The granulated mixture is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Osalmid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include hydroxylated, glucuronidated, sulfonated, and acetylated derivatives of this compound .

Scientific Research Applications

Osalmid has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in various chemical reactions and studies.

Biology: It is studied for its effects on cellular processes and metabolic pathways.

Medicine: This compound is investigated for its therapeutic potential in treating liver diseases, multiple myeloma, and other conditions

Industry: It is used in the formulation of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Osalmid is often compared with other choleretic drugs and ribonucleotide reductase inhibitors. Some similar compounds include:

Hydroxyurea: A ribonucleotide reductase inhibitor used in the treatment of certain cancers.

Ursodeoxycholic Acid: A choleretic drug used to treat cholestatic liver diseases.

Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

This compound is unique in its dual role as a choleretic agent and a ribonucleotide reductase inhibitor, making it a valuable compound in both therapeutic and research settings .

Properties

IUPAC Name |

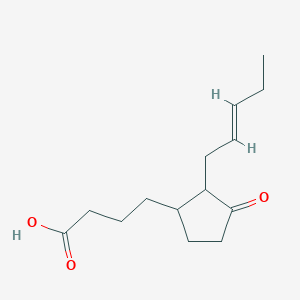

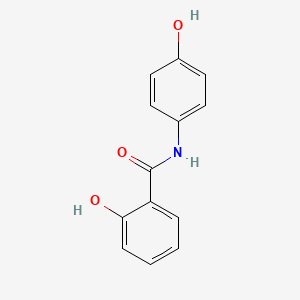

2-hydroxy-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMKPRGGJRYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042244 | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-18-1 | |

| Record name | Osalmid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osalmid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osalmid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | osalmid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osalmid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSALMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Osalmide?

A1: Osalmide has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, Osalmide displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].

Q2: What is the mechanism of action of Osalmide in exhibiting its anticancer effects?

A2: Osalmide exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that Osalmide suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, Osalmide suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].

Q3: How does Osalmide compare to other antioxidants in terms of its activity?

A3: Osalmide exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing Osalmide to ionol, a potent antioxidant, revealed that while Osalmide possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that Osalmide reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].

Q4: How is Osalmide metabolized in biological systems?

A4: Studies utilizing filamentous fungi as a microbial model revealed that Osalmide undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of Osalmide biotransformation []. A separate study indicated rapid metabolism of Osalmide within 30 minutes, although detailed metabolic pathways require further investigation [].

Q5: What are the potential applications of Osalmide in drug discovery?

A5: Given its multi-faceted biological activities, Osalmide holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective Osalmide derivatives for various therapeutic applications.

Q6: Are there any known limitations or challenges associated with Osalmide?

A6: While research highlights the therapeutic potential of Osalmide, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.